molecular formula C19H16NO4+ B150185 groenlandicine CAS No. 38691-95-1

groenlandicine

Cat. No. B150185
CAS RN: 38691-95-1
M. Wt: 322.3 g/mol
InChI Key: PGIOBGCIEGZHJH-UHFFFAOYSA-O
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Description

Molecular Structure Analysis

The molecular formula of Groenlandicine is C19H16NO4+ . The molecular weight is 322.33 g/mol . The InChI is 1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 . The Canonical SMILES is COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5) .


Physical And Chemical Properties Analysis

Groenlandicine has a molecular weight of 322.33 g/mol . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Scientific Research Applications

Alzheimer’s Disease Treatment

Groenlandicine has been identified as a compound with potential anti-acetylcholinesterase (AChE) activity . This activity is crucial because AChE inhibitors are used to treat Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory. Research suggests that Groenlandicine, along with other alkaloids, could be used as quality markers to select herbal medicines for Alzheimer’s treatment .

Cancer Research

Groenlandicine exhibits a moderate inhibitory effect on human recombinant aldose reductase (HRAR) . HRAR is implicated in the complications of diabetes, but inhibitors of this enzyme have also been explored for their anticancer properties, as they can affect the polyol pathway involved in tumor growth and survival.

Gastrointestinal Disorders

The combination of Coptidis Rhizoma and Euodiae Fructus, which contains Groenlandicine, is traditionally used in Chinese medicine to treat gastrointestinal disorders . Modern research into the qualitative and quantitative effects of these herbal pairs could illuminate Groenlandicine’s role in digestive health.

Neuroprotective Effects

Groenlandicine’s potential for treating brain diseases extends beyond Alzheimer’s. Its anti-AChE activity could also provide neuroprotective benefits, helping to preserve cognitive functions in various neurodegenerative conditions .

Diabetes Management

The inhibitory effect of Groenlandicine on HRAR may also make it a candidate for managing diabetic complications. By inhibiting this enzyme, Groenlandicine could help prevent or slow down the progression of diabetic complications such as cataracts and neuropathy .

Drug Development and Quality Control

The study of Groenlandicine’s spectrum-effect relationship and molecular docking can aid in the development of new drugs and the establishment of quality control markers for herbal medicines . This application is crucial for ensuring the efficacy and safety of phytochemicals in clinical use.

Safety And Hazards

Groenlandicine is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Personal protective equipment such as NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended when handling Groenlandicine .

properties

IUPAC Name

16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIOBGCIEGZHJH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191983
Record name Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Groenlandicine

CAS RN

38691-95-1
Record name Groenlandicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38691-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocheilanthifoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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